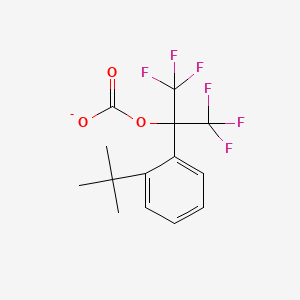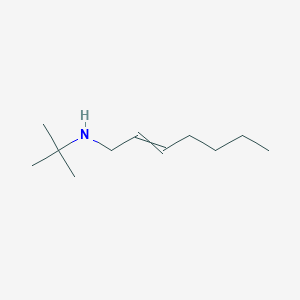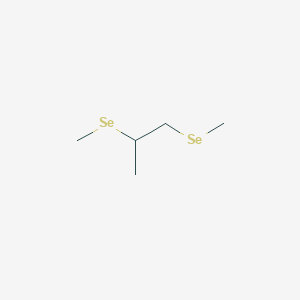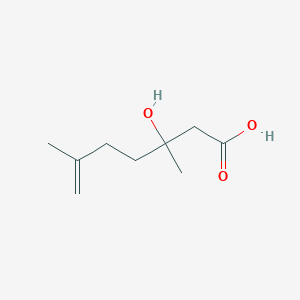![molecular formula C19H24NO4P B15163462 Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester CAS No. 169452-85-1](/img/structure/B15163462.png)
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester is an organophosphorus compound with a complex structure It is characterized by the presence of a phosphonic acid group, a benzoylamino group, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the McKenna synthesis, which involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol . This method is favored due to its convenience, high yields, and mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various esters or amides.
Aplicaciones Científicas De Investigación
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of polymers, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid derivatives: These compounds have similar structures but differ in their oxidation states and functional groups.
Phosphinic acid derivatives: These compounds have a similar phosphorus center but differ in their substituents and reactivity.
Uniqueness
Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a phosphate mimic makes it particularly valuable in biochemical research and drug development .
Propiedades
Número CAS |
169452-85-1 |
|---|---|
Fórmula molecular |
C19H24NO4P |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-[(1S)-1-diethoxyphosphoryl-2-phenylethyl]benzamide |
InChI |
InChI=1S/C19H24NO4P/c1-3-23-25(22,24-4-2)18(15-16-11-7-5-8-12-16)20-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3,(H,20,21)/t18-/m0/s1 |
Clave InChI |
KKXFWXCEDAQPBJ-SFHVURJKSA-N |
SMILES isomérico |
CCOP(=O)([C@@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)OCC |
SMILES canónico |
CCOP(=O)(C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)

![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)




![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)

![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)

